11(S)-HEPE

説明

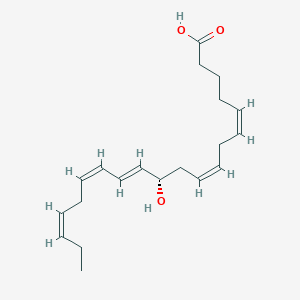

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-HODZVVMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11(S)-HEPE: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid, or 11(S)-HEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it plays a significant role in various physiological processes, particularly in the resolution of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of 11(S)-HEPE, tailored for professionals in research and drug development.

Chemical Structure and Properties

11(S)-HEPE is a C20 polyunsaturated fatty acid characterized by a hydroxyl group at the 11th carbon position with an (S) stereochemical configuration. Its systematic IUPAC name is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.[1] The presence of five double bonds and a chiral center at the hydroxyl group are key structural features that dictate its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of 11(S)-HEPE

| Property | Value | Source |

| IUPAC Name | (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | [1] |

| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |

| Molecular Weight | 318.45 g/mol | [2] |

| CAS Number | 156473-26-6 | |

| Appearance | Solution in ethanol | |

| Boiling Point (Predicted) | 488.0 ± 45.0 °C | |

| Density (Predicted) | 0.997 ± 0.06 g/cm³ | |

| Melting Point | Not experimentally reported | |

| Solubility | - 0.1 M Na₂CO₃: 2 mg/ml- DMF: Miscible- DMSO: Miscible- Ethanol: Miscible- PBS (pH 7.2): 0.8 mg/ml | |

| λmax | 236 nm | |

| Stability | ≥ 2 years at -20°C |

Experimental Protocols

Synthesis of 11(S)-HEPE via Biotransformation

This protocol describes the production of 11(S)-HEPE from eicosapentaenoic acid (EPA) using recombinant Escherichia coli expressing 11S-lipoxygenase (11S-LOX).

Materials:

-

Recombinant E. coli cells expressing 11S-LOX from Enhygromyxa salina.

-

Eicosapentaenoic acid (EPA)

-

Cysteine

-

HEPES buffer (50 mM, pH 7.0)

-

Ethanol

-

Luria-Bertani (LB) medium with appropriate antibiotic for recombinant cell culture.

-

Centrifuge

-

Incubator shaker

-

Reaction vessel

Procedure:

-

Cell Culture: Culture the recombinant E. coli cells expressing 11S-LOX in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce the expression of 11S-LOX by adding a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25°C) for several hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Wash the cell pellet with buffer and resuspend in the reaction buffer.

-

Biotransformation Reaction:

-

Prepare the reaction mixture containing 50 mM HEPES buffer (pH 7.0), a specific concentration of harvested E. coli cells (e.g., 10 g/L), and a reducing agent such as 10 mM cysteine.

-

Add the substrate, EPA (e.g., 5.0 mM), dissolved in a small amount of ethanol (e.g., 4% v/v) to the reaction mixture.

-

Incubate the reaction at an optimized temperature (e.g., 25°C) with agitation for a specified duration (e.g., 60-120 minutes).

-

-

Reaction Termination and Extraction: Terminate the reaction by acidifying the mixture with a weak acid (e.g., citric acid) to pH 3-4. Extract the product, 11(S)-HEPE, with an organic solvent such as ethyl acetate.

-

Purification: The extracted product can be further purified using chromatographic techniques as described below.

Purification of 11(S)-HEPE by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purification of 11(S)-HEPE, separating it from its (R)-enantiomer and other impurities.

Materials:

-

Crude extract containing 11(S)-HEPE.

-

Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).

-

HPLC system with a UV detector.

-

Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol).

-

Acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating fatty acid enantiomers.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol. For acidic analytes like 11(S)-HEPE, adding a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.

-

Sample Preparation: Dissolve the crude extract containing 11(S)-HEPE in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Separation:

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

-

Inject the prepared sample onto the column.

-

Monitor the elution of the compounds using a UV detector, typically at the λmax of 11(S)-HEPE (236 nm).

-

The two enantiomers, 11(S)-HEPE and 11(R)-HEPE, will elute at different retention times.

-

-

Fraction Collection: Collect the fraction corresponding to the 11(S)-HEPE peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified 11(S)-HEPE.

Assessment of Anti-inflammatory Activity of 11(S)-HEPE in a Murine Peritonitis Model

This protocol is adapted from studies on similar HEPE derivatives and provides a framework for evaluating the in vivo anti-inflammatory effects of 11(S)-HEPE.

Materials:

-

11(S)-HEPE

-

Zymosan A

-

Male BALB/c mice (or other suitable strain)

-

Phosphate-buffered saline (PBS)

-

Evans blue dye

-

Acetic acid

-

Centrifuge

-

Spectrophotometer

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

-

Materials for leukocyte counting (hemocytometer or automated cell counter)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Peritonitis:

-

Administer 11(S)-HEPE (dissolved in a suitable vehicle like PBS) intraperitoneally (i.p.) to the treatment group of mice. Administer the vehicle alone to the control group.

-

After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg per mouse).

-

-

Measurement of Plasma Leakage:

-

At a specific time point after zymosan A injection (e.g., 30 minutes), inject Evans blue dye intravenously.

-

After a short circulation time (e.g., 10 minutes), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with PBS.

-

Centrifuge the lavage fluid to pellet the cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to Evans blue (e.g., 620 nm) to quantify plasma leakage.

-

-

Leukocyte Infiltration Analysis:

-

At a later time point (e.g., 4 hours after zymosan A injection), collect the peritoneal lavage fluid.

-

Count the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

-

Perform differential cell counts to identify the types of infiltrating leukocytes (e.g., neutrophils, macrophages).

-

-

Cytokine and Lipid Mediator Analysis:

-

Use the cell-free supernatant from the peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

-

The levels of other lipid mediators can be quantified using techniques like LC-MS/MS.

-

-

Data Analysis: Analyze the data statistically to compare the effects of 11(S)-HEPE treatment with the control group.

Biological Activity and Signaling Pathways

11(S)-HEPE is a precursor to specialized pro-resolving mediators (SPMs), which are a class of lipid mediators that actively orchestrate the resolution of inflammation. The anti-inflammatory and pro-resolving effects of HEPEs are thought to be mediated through various signaling pathways.

While the specific signaling cascade for 11(S)-HEPE is an active area of research, related HEPEs have been shown to exert their effects through pathways such as:

-

Peroxisome Proliferator-Activated Receptor (PPAR)γ Activation: Some HEPEs can activate PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory compounds, including lipid mediators, can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and chemokines.

The biosynthetic pathway of 11(S)-HEPE and its potential downstream signaling are illustrated in the diagrams below.

Visualizations

Caption: Biosynthetic pathway of 11(S)-HEPE from EPA.

Caption: Experimental workflow for studying 11(S)-HEPE.

References

The Enzymatic Architecture of 11(S)-HEPE Formation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the biosynthesis of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling and inflammation.

Introduction

11(S)-HEPE is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it is involved in various physiological and pathophysiological processes, including inflammation.[1][2] The stereospecific synthesis of 11(S)-HEPE is crucial for its biological activity and is primarily governed by the action of specific enzymes. This guide details the primary enzymatic routes for 11(S)-HEPE formation, including pathways catalyzed by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes.

Primary Enzymatic Pathways of 11(S)-HEPE Formation

The biosynthesis of 11(S)-HEPE from EPA is a multi-faceted process involving several key enzyme families. Each pathway exhibits distinct characteristics in terms of substrate specificity, product stereochemistry, and regulation.

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is a major route for the production of 11(S)-HEPE. Specifically, 11S-lipoxygenases directly catalyze the insertion of molecular oxygen at the C-11 position of EPA in a stereospecific manner.

A notable example is the 11S-lipoxygenase from the marine microorganism Enhygromyxa salina (E. salina), which has been shown to be highly efficient in producing 11S-HEPE.[3] The reaction proceeds via the formation of an 11S-hydroperoxyeicosapentaenoic acid (11S-HpEPE) intermediate, which is subsequently reduced to 11S-HEPE.

Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, primarily known for their role in prostaglandin synthesis from arachidonic acid (AA), can also metabolize EPA. Both COX-1 and COX-2 can convert AA to small amounts of 11-hydroxyeicosatetraenoic acid (11-HETE), exclusively in the R-configuration.[4][5] While direct kinetic data for 11(S)-HEPE formation from EPA by COX enzymes is limited, studies have shown that dietary EPA can shift eicosanoid synthesis towards EPA-derived products, including HEPEs, in response to inflammatory stimuli.

Cytochrome P450 (CYP450) Pathway

Cytochrome P450 (CYP450) enzymes represent another pathway for the metabolism of polyunsaturated fatty acids, including EPA. While CYP450 enzymes are known to catalyze both epoxidation and hydroxylation reactions, their role in the specific formation of 11(S)-HEPE is less well-defined compared to LOX and COX pathways. Various CYP isoforms can metabolize EPA to a range of hydroxylated and epoxidized products. Human CYP4 enzymes, such as CYP4A11 and CYP4F2, are known to hydroxylate arachidonic acid to 20-HETE, indicating their potential to hydroxylate other positions on fatty acid chains.

Quantitative Data on 11(S)-HEPE Formation

The following tables summarize the available quantitative data for the enzymatic formation of 11(S)-HEPE and related compounds.

Table 1: Quantitative Production of 11(S)-HEPE by Recombinant E. salina 11S-Lipoxygenase

| Parameter | Value | Reference |

| Substrate | Eicosapentaenoic Acid (EPA) | |

| Enzyme | Recombinant E. coli expressing E. salina 11S-LOX | |

| Substrate Concentration | 3 mM | |

| Product Concentration | 2.4 mM | |

| Conversion Yield | 80.0% | |

| Reaction Time | 80 min | |

| Productivity | 40.4 µM min⁻¹ |

Table 2: Kinetic Parameters of Related Enzyme-Substrate Reactions

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) or Turnover Number | Reference |

| Ovine COX-1 | Arachidonic Acid | PGE₂ | 4.67 ± 0.56 | - | |

| Ovine COX-2 | Arachidonic Acid | PGE₂ | 1.94 ± 0.39 | - | |

| Human COX-2 | Arachidonic Acid | PGE₂ | 3.66 ± 0.51 | - | |

| Human 5-Lipoxygenase | Arachidonic Acid | 5-HPETE | ~0.07 molar fraction | 25.76 µmol/min/mg | |

| Human CYP4A11 | Lauric Acid | 12-OH Lauric Acid | 228 | 49.1 min⁻¹ (turnover) | |

| Human CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 min⁻¹ (turnover) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11(S)-HEPE formation.

Heterologous Expression and Purification of 11S-Lipoxygenase

Objective: To produce and purify recombinant 11S-lipoxygenase for in vitro assays.

Methodology:

-

Gene Cloning and Expression Vector Construction: The gene encoding for 11S-lipoxygenase (e.g., from E. salina) is cloned into a suitable expression vector, such as pET-28a(+), often with an N-terminal His-tag for purification.

-

Heterologous Expression in E. coli: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A seed culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. Protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) when the culture reaches an OD₆₀₀ of 0.5-0.6.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole, 10% glycerol). The cells are then lysed by sonication on ice.

-

Purification by Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA agarose affinity column. After washing with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 30 mM imidazole), the His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 300 mM).

-

Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro 11S-Lipoxygenase Activity Assay for 11(S)-HEPE Production

Objective: To measure the enzymatic activity of 11S-lipoxygenase in converting EPA to 11(S)-HEPE.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

-

Enzyme and Substrate Addition: The purified 11S-lipoxygenase is added to the reaction mixture. The reaction is initiated by the addition of the substrate, EPA, typically dissolved in ethanol. A reducing agent, such as cysteine, can be included to facilitate the reduction of the hydroperoxy intermediate to the hydroxy product.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 20°C) with shaking for a defined period (e.g., up to 120 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent like methanol. The lipid products are then extracted using a suitable organic solvent (e.g., ethyl acetate or solid-phase extraction).

-

Product Analysis by HPLC: The extracted products are analyzed by high-performance liquid chromatography (HPLC). A normal-phase column (e.g., Zorbax Rx-Sil) can be used to separate the different HEPE isomers. The products are detected by UV absorbance at 234 nm, which is characteristic of the conjugated diene system in HEPEs.

-

Quantification: The concentration of 11(S)-HEPE is determined by comparing the peak area to a standard curve generated with a known amount of 11(S)-HEPE standard.

General In Vitro Cyclooxygenase (COX) Activity Assay

Objective: To measure the activity of COX enzymes. This general protocol can be adapted to use EPA as a substrate.

Methodology:

-

Enzyme and Reagents: Purified recombinant COX-1 or COX-2 is used. The assay buffer typically contains Tris-HCl, a cofactor like hematin, and a reducing agent like phenol.

-

Inhibitor/Compound Incubation: The enzyme is pre-incubated with any test compounds or inhibitors.

-

Reaction Initiation: The reaction is initiated by the addition of the fatty acid substrate (e.g., arachidonic acid or EPA).

-

Measurement of Activity: COX activity can be measured using several methods:

-

Oxygen Consumption: The rate of oxygen uptake is monitored using an oxygen electrode.

-

Fluorometric Assay: A probe that fluoresces upon oxidation by the peroxidase activity of COX is used. The increase in fluorescence is measured over time.

-

LC-MS/MS Analysis of Products: The reaction is stopped, and the products (e.g., prostaglandins or HEPEs) are extracted and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The rate of reaction is calculated from the linear portion of the progress curve. For inhibitor studies, IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

General Recombinant Cytochrome P450 (CYP450) Assay

Objective: To assess the metabolism of a substrate by a specific CYP450 enzyme. This protocol can be adapted for EPA metabolism.

Methodology:

-

Reaction System: The assay is typically performed using recombinant human CYP enzymes co-expressed with NADPH-cytochrome P450 reductase in a system like baculovirus-infected insect cells or commercially available microsomes.

-

Reaction Mixture: The reaction mixture contains the recombinant CYP enzyme, a buffer (e.g., potassium phosphate), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate (e.g., EPA). The mixture is incubated at 37°C for a specified time.

-

Reaction Termination and Extraction: The reaction is terminated, typically by the addition of a solvent like acetonitrile or by acidification. The metabolites are then extracted.

-

Metabolite Analysis: The extracted metabolites are analyzed by LC-MS/MS to identify and quantify the products formed.

Signaling Pathways and Visualizations

The following diagrams illustrate the enzymatic pathways for 11(S)-HEPE formation and a potential signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. abcam.com [abcam.com]

- 3. GPR31 G protein-coupled receptor 31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR31 - Wikipedia [en.wikipedia.org]

In Vitro Mechanism of Action of 11(S)-HEPE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a monohydroxy fatty acid metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid. While the biological activities of other HEPE isomers, such as 5-HEPE, 12-HEPE, and 15-HEPE, are increasingly being elucidated, the specific in vitro mechanism of action of 11(S)-HEPE remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of 11(S)-HEPE's potential cellular and molecular activities. Drawing parallels from related lipid mediators, this document outlines plausible signaling pathways and provides detailed experimental protocols for their investigation. The objective is to equip researchers with the necessary framework to explore the therapeutic potential of 11(S)-HEPE.

Introduction

Eicosanoids, derived from the oxygenation of 20-carbon polyunsaturated fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes. 11(S)-HEPE, a derivative of EPA, belongs to this extensive family of lipid mediators. While its precise roles are still under investigation, the known anti-inflammatory and pro-resolving activities of other EPA metabolites suggest that 11(S)-HEPE may possess similar important biological functions. Understanding its in vitro mechanism of action is a crucial first step in harnessing its potential for therapeutic applications. This guide provides a technical overview of putative mechanisms and the experimental approaches required to validate them.

Potential Mechanisms of Action and Signaling Pathways

Direct experimental evidence for the in vitro mechanism of action of 11(S)-HEPE is currently scarce. However, based on the activities of structurally similar compounds, several potential pathways can be hypothesized.

G-Protein Coupled Receptor (GPCR) Activation

Several HEPE isomers are known to activate GPCRs. For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose homeostasis and incretin secretion. It is plausible that 11(S)-HEPE could also interact with GPCRs to initiate intracellular signaling cascades.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Various fatty acids and their derivatives are known endogenous ligands for PPARs. It is conceivable that 11(S)-HEPE could function as a PPARγ agonist, leading to the transactivation or transrepression of target genes.

Modulation of Inflammatory Responses in Immune Cells

Given the anti-inflammatory properties of other HEPEs, 11(S)-HEPE may influence the phenotype and function of immune cells such as macrophages. For instance, it could promote the polarization of macrophages towards an anti-inflammatory M2 phenotype or inhibit the production of pro-inflammatory cytokines in M1-polarized macrophages.

Effects on Endothelial Cell Function

Lipid mediators can modulate endothelial cell function, including permeability and the expression of adhesion molecules. 11(S)-HEPE could potentially enhance endothelial barrier function or reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, thereby limiting leukocyte-endothelial interactions.

Quantitative Data Summary

As of the last update, there is no publicly available quantitative data specifically for the in vitro mechanism of action of 11(S)-HEPE (e.g., EC50, IC50, Kd values). The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Receptor Binding and Activation by 11(S)-HEPE (Hypothetical)

| Receptor | Cell Line/System | Assay Type | Parameter | Value |

| GPR119 | HEK293-hGPR119 | cAMP Accumulation | EC50 | TBD |

| PPARγ | - | Ligand Binding Assay | Kd | TBD |

| PPARγ | HEK293T | Transactivation Assay | EC50 | TBD |

Table 2: Effects of 11(S)-HEPE on Inflammatory Markers (Hypothetical)

| Cell Type | Stimulation | Measured Parameter | Effect of 11(S)-HEPE | IC50 |

| M1 Macrophages | LPS + IFN-γ | TNF-α secretion | Inhibition | TBD |

| M1 Macrophages | LPS + IFN-γ | IL-6 secretion | Inhibition | TBD |

| HUVEC | TNF-α | VCAM-1 Expression | Inhibition | TBD |

Detailed Experimental Protocols

The following protocols are detailed methodologies for investigating the potential mechanisms of action of 11(S)-HEPE.

GPR119 Activation Assay (cAMP Accumulation)

Objective: To determine if 11(S)-HEPE activates GPR119 and leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

11(S)-HEPE stock solution (in ethanol or DMSO)

-

Forskolin (positive control)

-

cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

-

384-well white microplate

Procedure:

-

Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Cell Seeding: Seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 11(S)-HEPE in assay buffer. Also prepare a positive control (e.g., 10 µM forskolin) and a vehicle control.

-

Assay: a. Remove culture medium and wash cells once with assay buffer. b. Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 30 minutes at 37°C. c. Add 20 µL of the diluted 11(S)-HEPE, forskolin, or vehicle to the respective wells. d. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the 11(S)-HEPE concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

PPARγ Transactivation Assay

Objective: To assess the ability of 11(S)-HEPE to activate PPARγ-mediated gene transcription.

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Expression vector for GAL4-PPARγ-LBD (ligand-binding domain)

-

Reporter vector with a GAL4 upstream activation sequence driving luciferase expression (pUAS-luc)

-

Renilla luciferase control vector (for normalization)

-

11(S)-HEPE stock solution

-

Rosiglitazone (positive control)

-

Luciferase assay system

-

24-well plates

Procedure:

-

Cell Seeding: Seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector, the pUAS-luc reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of 11(S)-HEPE, rosiglitazone, or vehicle.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation against the log of the 11(S)-HEPE concentration to determine the EC50 value.

Macrophage Polarization and Cytokine Analysis

Objective: To determine the effect of 11(S)-HEPE on macrophage polarization and the secretion of inflammatory cytokines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

M-CSF (for differentiation of primary monocytes)

-

PMA (for differentiation of THP-1 cells)

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 and IL-13 (for M2 polarization)

-

11(S)-HEPE stock solution

-

ELISA kits for TNF-α and IL-10

-

Flow cytometry antibodies for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers

Procedure:

-

Macrophage Differentiation:

-

Primary monocytes: Isolate monocytes from PBMCs and culture in the presence of M-CSF (50 ng/mL) for 7 days to differentiate into M0 macrophages.

-

THP-1 cells: Treat THP-1 cells with PMA (100 ng/mL) for 48 hours to differentiate into M0 macrophages.

-

-

Polarization and Treatment:

-

Wash the differentiated M0 macrophages.

-

For M1 polarization, add medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For M2 polarization, add medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

Treat the cells with various concentrations of 11(S)-HEPE or vehicle at the same time as the polarizing stimuli.

-

-

Incubation: Incubate for 24-48 hours.

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of TNF-α (M1 marker) and IL-10 (M2 marker) using ELISA.

-

Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers for analysis by flow cytometry.

-

Data Analysis: Compare the cytokine levels and the percentage of M1/M2 marker-positive cells between 11(S)-HEPE-treated and vehicle-treated groups.

Endothelial Cell Permeability Assay (Transwell)

Objective: To evaluate the effect of 11(S)-HEPE on the permeability of an endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Fibronectin

-

11(S)-HEPE stock solution

-

TNF-α (to induce permeability)

-

FITC-dextran (40 kDa)

-

Fluorometer

Procedure:

-

Cell Seeding: Coat the Transwell inserts with fibronectin (10 µg/mL). Seed HUVECs onto the inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

-

Treatment: a. Pre-treat the HUVEC monolayers with various concentrations of 11(S)-HEPE or vehicle for 4-6 hours. b. Add TNF-α (10 ng/mL) to the basolateral (lower) chamber to induce permeability, continuing the treatment with 11(S)-HEPE.

-

Permeability Measurement: a. After 18-24 hours of TNF-α stimulation, replace the medium in the apical (upper) chamber with medium containing FITC-dextran (1 mg/mL). b. Incubate for 1 hour. c. Collect samples from the basolateral chamber.

-

Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.

-

Data Analysis: Calculate the permeability coefficient or compare the amount of FITC-dextran that has passed through the monolayer in the different treatment groups.

Conclusion

The in vitro mechanism of action of 11(S)-HEPE is a nascent field of research with significant potential. By leveraging the knowledge gained from related lipid mediators and employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate its biological activities. The elucidation of 11(S)-HEPE's signaling pathways and cellular targets will be instrumental in determining its therapeutic relevance for inflammatory and metabolic diseases. The provided diagrams and data table templates serve as a foundation for organizing and presenting future findings in a clear and comparative manner.

The Role of 11(S)-Hydroxyeicosapentaenoic Acid in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of hydroxyeicosapentaenoic acids (HEPEs), with a specific focus on the 11(S)-HEPE isomer, in the intricate process of inflammation. Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), HEPEs are emerging as critical signaling molecules with potent anti-inflammatory and pro-resolving properties. This document details the biosynthesis and metabolism of HEPEs, elucidates their proposed mechanisms of action, presents available quantitative data on their effects on inflammatory mediators, and outlines relevant experimental protocols. Particular attention is given to the potential role of 11(S)-HEPE as a modulator of inflammatory pathways, offering insights for future research and therapeutic development.

Introduction to HEPEs in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by a class of specialized pro-resolving mediators (SPMs), many of which are derived from polyunsaturated fatty acids. Among these, the hydroxyeicosapentaenoic acids (HEPEs) are a family of oxygenated metabolites of EPA that play a significant role in dampening inflammatory responses and promoting a return to homeostasis.

While several HEPE isomers exist, each with potentially unique biological activities, this guide places a special emphasis on 11(S)-HEPE. Although research specifically focused on the 11(S) isomer is still emerging, the broader understanding of HEPEs provides a strong framework for elucidating its function. HEPEs are known to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines and inhibiting the infiltration of neutrophils to sites of inflammation.[1][2]

Biosynthesis and Metabolism of 11(S)-HEPE

11(S)-HEPE is synthesized from EPA through the action of specific enzymes. The primary pathway involves the 11-lipoxygenase (11-LOX) enzyme, which introduces a hydroxyl group at the 11th carbon of the EPA molecule in an S-stereospecific manner.[3] Cytochrome P450 (CYP450) enzymes may also contribute to the formation of 11-HEPE.[4]

Once formed, 11(S)-HEPE can act locally on target cells or be further metabolized. While the complete metabolic fate of 11(S)-HEPE is not fully characterized, it is plausible that it can be converted to other bioactive mediators, contributing to the complex lipid mediator network that governs inflammation.

Figure 1: Biosynthesis of 11(S)-HEPE from EPA.

Molecular Mechanisms of Action

The anti-inflammatory effects of HEPEs are believed to be mediated through multiple mechanisms, with the activation of Peroxisome Proliferator-Activated Receptors (PPARs) being a key proposed pathway.

PPARγ Activation

HEPEs are considered to be endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression.[5] Specifically, PPARγ is highly expressed in immune cells, including macrophages, and its activation generally leads to the suppression of pro-inflammatory gene expression. It is hypothesized that 11(S)-HEPE binds to and activates PPARγ, which in turn can inhibit the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Inhibition of NF-κB Signaling

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By activating PPARγ, 11(S)-HEPE can interfere with the NF-κB signaling cascade. This can occur through several mechanisms, including the direct interaction of PPARγ with NF-κB subunits or by increasing the expression of the NF-κB inhibitory protein, IκBα. The net effect is a reduction in the transcription of pro-inflammatory genes.

Figure 2: Proposed signaling pathway of 11(S)-HEPE.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for 11(S)-HEPE is limited in the current literature, studies on other HEPE isomers provide valuable insights into their potential potency. The following tables summarize data from a study on 1-(15-HEPE)-lysoPC, a precursor to 15(S)-HEPE, in a mouse model of zymosan A-induced peritonitis. This data illustrates the potential magnitude of anti-inflammatory effects that could be expected from HEPEs.

Table 1: Effect of 1-(15-HEPE)-lysoPC on Plasma Extravasation and Leukocyte Infiltration

| Treatment Group | Dose (µg/kg, i.p.) | Plasma Extravasation (µg dye/mouse) | Leukocyte Infiltration (x10⁶ cells/mouse) |

| Control (PBS) | - | 0.8 ± 0.1 | 0.5 ± 0.1 |

| Zymosan A | - | 12.3 ± 1.2 | 8.9 ± 0.7 |

| Zymosan A + 1-(15-HEPE)-lysoPC | 15 | 8.1 ± 0.9 | 6.2 ± 0.5 |

| Zymosan A + 1-(15-HEPE)-lysoPC | 50 | 5.2 ± 0.6 | 4.1 ± 0.4 |

| Zymosan A + 1-(15-HEPE)-lysoPC | 150 | 3.1 ± 0.4 | 2.8 ± 0.3 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Zymosan A alone. Data are mean ± SEM. |

Table 2: Effect of 1-(15-HEPE)-lysoPC on Pro-inflammatory Cytokine Levels

| Cytokine | Zymosan A (pg/mL) | Zymosan A + 1-(15-HEPE)-lysoPC (150 µg/kg) (pg/mL) | % Inhibition |

| TNF-α | 850 ± 75 | 320 ± 40 | 62.4% |

| IL-6 | 1250 ± 110 | 480 ± 55 | 61.6% |

| IL-2 | 45 ± 5 | 18 ± 3 | 60.0% |

| IFN-γ | 60 ± 7 | 25 ± 4 | 58.3% |

| **p < 0.01, ***p < 0.001 vs. Zymosan A alone. Data are mean ± SEM. |

Experimental Protocols

Investigating the bioactions of 11(S)-HEPE requires a combination of in vitro and in vivo experimental models.

In Vitro Macrophage Activation Assay

This protocol is designed to assess the ability of 11(S)-HEPE to suppress the production of pro-inflammatory mediators in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Cell Plating: Seed the macrophages in a multi-well plate at a suitable density and allow them to adhere.

-

Treatment: Pre-incubate the cells with varying concentrations of 11(S)-HEPE (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for a further period (e.g., 6-24 hours).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene or protein expression analysis.

-

Analysis:

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Gene Expression: Analyze the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) in the cell lysates using qRT-PCR.

-

Protein Expression: Assess the protein levels of key signaling molecules (e.g., phosphorylated NF-κB p65, IκBα) in the cell lysates using Western blotting.

-

Figure 3: In vitro macrophage activation assay workflow.

In Vivo Zymosan-Induced Peritonitis Model

This animal model is widely used to study acute inflammation and the resolution phase, making it suitable for evaluating the in vivo efficacy of anti-inflammatory and pro-resolving compounds like 11(S)-HEPE.

-

Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).

-

Treatment: Administer 11(S)-HEPE (or vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject a sterile solution of zymosan A into the peritoneal cavity to induce an inflammatory response.

-

Peritoneal Lavage: At various time points after zymosan injection, euthanize the animals and collect the peritoneal exudate by washing the peritoneal cavity with sterile saline.

-

Analysis:

-

Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts to quantify neutrophil and macrophage infiltration.

-

Mediator Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and lipid mediators (e.g., leukotrienes, prostaglandins) in the cell-free supernatant of the peritoneal lavage fluid using ELISA or LC-MS/MS.

-

Conclusion and Future Directions

11(S)-HEPE, as a metabolite of the beneficial omega-3 fatty acid EPA, holds significant promise as a key regulator of the inflammatory response. While direct evidence for its specific mechanisms and quantitative effects is still being gathered, the broader knowledge of the HEPE family strongly suggests its potential as an anti-inflammatory and pro-resolving agent. The proposed mechanism of action through PPARγ activation and subsequent NF-κB inhibition provides a solid foundation for further investigation.

Future research should focus on:

-

Confirming the direct interaction of 11(S)-HEPE with PPARγ and elucidating the downstream signaling events.

-

Generating robust quantitative data on the dose-dependent effects of 11(S)-HEPE on a wide range of inflammatory mediators in various cell types and in vivo models.

-

Investigating the metabolism of 11(S)-HEPE to identify any downstream bioactive products.

-

Exploring the therapeutic potential of 11(S)-HEPE in preclinical models of chronic inflammatory diseases.

A deeper understanding of the biological role of 11(S)-HEPE will undoubtedly pave the way for novel therapeutic strategies aimed at promoting the resolution of inflammation and treating a wide array of inflammatory disorders.

References

- 1. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]

The Discovery and Initial Characterization of 11-Hydroxyeicosapentaenoic Acid (11-HEPE): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 11-HEPE is implicated in the complex signaling networks that govern inflammation and immune responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, biosynthesis, and known biological activities of 11-HEPE, with a focus on the experimental methodologies used for its study. While research on this specific hydroxyeicosapentaenoic acid is ongoing, this document consolidates the current understanding to support further investigation and potential therapeutic development.

Physicochemical Properties

11-HEPE is a monohydroxy fatty acid with the chemical formula C₂₀H₃₀O₃ and a molecular weight of approximately 318.5 g/mol .[1] It exists as two enantiomers, 11(S)-HEPE and 11(R)-HEPE, which may possess distinct biological activities. The racemic mixture, (±)11-HEPE, is often produced by non-enzymatic oxidation of EPA.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [1] |

| Molecular Weight | 318.5 g/mol | [1] |

| Formal Name | (±)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid | [1] |

| CAS Number | 99217-78-4 | |

| λmax | 236 nm |

Discovery and Biosynthesis

The precise first discovery of 11-HEPE is not well-documented in a single seminal publication. Instead, its identification has emerged from broader investigations into the metabolism of EPA by various enzymatic and non-enzymatic pathways.

Biosynthesis of 11-HEPE

11-HEPE can be generated through multiple pathways from its precursor, EPA.

Non-Enzymatic Pathway: (±)11-HEPE, a racemic mixture of 11(S)-HEPE and 11(R)-HEPE, can be produced through the non-enzymatic oxidation of EPA by free radicals.

Enzymatic Pathways:

-

Cyclooxygenase (COX) Pathway: COX enzymes, particularly COX-1 and COX-2, can metabolize EPA to form hydroperoxyeicosapentaenoic acids (HpEPEs), which are then reduced to HEPEs. The stereochemistry of the resulting 11-HEPE is often specific, with COX enzymes typically producing the R-enantiomer of the related 11-HETE.

-

Lipoxygenase (LOX) Pathway: Various lipoxygenase enzymes can also oxygenate EPA at different positions to produce a range of HEPE isomers, including 11-HEPE.

Initial Characterization and Biological Activity

The biological functions of 11-HEPE are not yet fully elucidated, and much of the current understanding is derived from studies on mixtures of HEPEs or on the more extensively researched HETE analogues.

Anti-inflammatory Effects

Studies have shown that mixtures of HEPEs, including 11-HEPE, can attenuate inflammation. For instance, a mixture of HEPEs was found to suppress the mRNA levels of pro-inflammatory cytokines such as iNOS, TNFα, IL-1β, and IL-6 in palmitate-stimulated macrophages. In patients with psoriatic arthritis, a condition with a significant inflammatory component, elevated levels of several EPA-derived anti-inflammatory eicosanoids, including 11-HEPE, 12-HEPE, and 15-HEPE, have been observed, suggesting a potential compensatory anti-inflammatory role.

Role in Nonalcoholic Fatty Liver Disease (NAFLD)

In a mouse model of short-term high-fat diet-induced NAFLD, supplementation with ω-3 PUFAs led to increased plasma concentrations of HEPEs, which was associated with a reversal of lipid accumulation in the liver. This protective effect was linked to the attenuation of adipose tissue inflammation.

Precursor to Other Bioactive Mediators

11-HEPE can serve as a precursor for the biosynthesis of other lipid mediators. For example, it can be further metabolized by enzymes like 15-lipoxygenase to form dihydroxyeicosapentaenoic acids (diHEPEs), such as 11,18-diHEPE.

Quantitative Data on Biological Activity

A significant gap in the current literature is the lack of specific quantitative data on the biological activity of 11-HEPE. To date, there is a scarcity of published EC₅₀ or IC₅₀ values for 11-HEPE in various biological assays.

| Assay | Target/Endpoint | 11-HEPE EC₅₀/IC₅₀ | Reference |

| Neutrophil Migration | Chemotaxis | Data not available | |

| Macrophage Cytokine Release | TNF-α Inhibition | Data not available | |

| Receptor Binding | GPR119 | Data not available | |

| Receptor Binding | ALX/FPR2 | Data not available |

For context, other HEPE isomers have shown activity in the micromolar range for certain receptors. For example, 5-HEPE has been reported to be an agonist for GPR119 with an EC₅₀ in the low micromolar range. However, it is crucial to experimentally determine these values for 11-HEPE to understand its potency and potential therapeutic window.

Signaling Pathways

The precise signaling pathways modulated by 11-HEPE are still under investigation. Based on the activities of related lipid mediators, several pathways are of high interest.

Potential Receptor Interactions

-

G-Protein Coupled Receptors (GPCRs): Other HEPE isomers are known to interact with GPCRs. For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose homeostasis. It is plausible that 11-HEPE may also interact with this or other GPCRs to exert its biological effects.

-

ALX/FPR2: The lipoxin A₄ receptor (ALX/FPR2) is a key receptor in the resolution of inflammation and is activated by a variety of lipid mediators. While there is no direct evidence for 11-HEPE binding, this remains a potential target for investigation.

Downstream Signaling Cascades

Given the anti-inflammatory properties of HEPE mixtures, it is hypothesized that 11-HEPE may modulate key inflammatory signaling pathways such as:

-

NF-κB Pathway: This pathway is a central regulator of inflammatory gene expression. Anti-inflammatory mediators often act by inhibiting the activation of NF-κB.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also critical in transducing inflammatory signals.

Experimental Protocols

Extraction and Quantification of 11-HEPE from Biological Samples

The analysis of 11-HEPE and other oxylipins from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Homogenize tissue samples in a suitable solvent, often methanol, containing antioxidants (e.g., BHT) and internal standards (e.g., deuterated 11-HEPE).

-

For plasma samples, precipitate proteins with a cold solvent like methanol or acetonitrile.

2. Lipid Extraction:

-

Solid-Phase Extraction (SPE): This is the most common method for isolating oxylipins.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the lipids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, using immiscible solvents to partition the lipids.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the extracted lipids using a reversed-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

-

Mass Spectrometry:

-

Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.

-

Detect and quantify 11-HEPE using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions. A common transition for HEPEs is m/z 317 -> 167.

-

Chiral Separation of 11-HEPE Enantiomers

To resolve the 11(R) and 11(S) enantiomers, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) in either normal-phase or reversed-phase HPLC. The separated enantiomers can then be detected by UV or mass spectrometry.

In Vitro Assay for Anti-inflammatory Activity (Macrophage Model)

This protocol outlines a general procedure to assess the effect of 11-HEPE on cytokine production in macrophages.

1. Cell Culture and Differentiation:

-

Culture a human monocyte cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48-72 hours.

-

Allow the differentiated macrophages to rest in fresh medium for 24 hours.

2. Treatment and Stimulation:

-

Pre-treat the macrophages with various concentrations of 11-HEPE (or vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

3. Analysis of Inflammatory Response:

-

Cytokine Measurement: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: Lyse the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

-

Signaling Pathway Analysis: At earlier time points (e.g., 15-60 minutes) post-LPS stimulation, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in pathways like NF-κB (e.g., phospho-IκBα) and MAPK (e.g., phospho-p38).

Conclusion and Future Directions

11-HEPE is an EPA-derived lipid mediator with potential roles in modulating inflammation. While its presence has been confirmed in various biological systems and its biosynthesis pathways are beginning to be understood, a detailed characterization of its specific biological functions and mechanisms of action is still in its early stages. A significant limitation in the field is the lack of quantitative data on its potency and the specific receptors and signaling pathways it targets.

Future research should focus on:

-

The stereospecific synthesis and biological evaluation of 11(R)-HEPE and 11(S)-HEPE to determine if their functions are enantiomer-specific.

-

Systematic screening of 11-HEPE against a panel of G-protein coupled receptors to identify its specific molecular target(s).

-

Quantitative in vitro and in vivo studies to determine the EC₅₀/IC₅₀ values of 11-HEPE for various anti-inflammatory and pro-resolving activities.

-

Detailed investigation of the downstream signaling pathways modulated by 11-HEPE, including the NF-κB and MAPK pathways.

A deeper understanding of the biology of 11-HEPE will be crucial in determining its potential as a therapeutic agent for inflammatory diseases.

References

Stereospecific properties of 11(S)-HEPE versus 11(R)-HEPE

An In-depth Technical Guide to the Stereospecific Properties of 11(S)-HEPE versus 11(R)-HEPE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, derived from the oxidation of polyunsaturated fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes. 11-Hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of eicosapentaenoic acid (EPA), exists as two stereoisomers: 11(S)-HEPE and 11(R)-HEPE. The spatial arrangement of the hydroxyl group at the C11 position dictates the molecule's interaction with cellular machinery, leading to distinct biological activities. This technical guide provides a comprehensive overview of the stereospecific properties of 11(S)-HEPE and 11(R)-HEPE, covering their synthesis, comparative biological effects, and underlying signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and drug development efforts in this area.

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Its formation is catalyzed by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. The chirality of the hydroxyl group at the 11th carbon position gives rise to two enantiomers, 11(S)-HEPE and 11(R)-HEPE, each possessing unique biological functions. While both molecules are implicated in inflammatory processes, their effects can be vastly different, with one often promoting a pro-inflammatory or hypertrophic response and the other exhibiting anti-inflammatory or resolving properties.[1] Understanding these stereospecific differences is paramount for the development of targeted therapeutics for cardiovascular and inflammatory diseases.

Stereoselective Synthesis

The generation of enantiomerically pure 11(S)-HEPE and 11(R)-HEPE is crucial for studying their distinct biological roles. Both enzymatic and chemical synthesis routes have been established.

-

Enzymatic Synthesis: Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific dioxygenation of polyunsaturated fatty acids.

-

11(S)-HEPE: Is produced by the action of specific 11S-lipoxygenases. For instance, recombinant E. coli expressing 11S-LOX from Enhygromyxa salina has been used to convert EPA into 11(S)-HEPE with high yield and specificity.[2][3]

-

11(R)-HEPE: Can be synthesized using 11R-lipoxygenases, such as the one identified from Nostoc sp..[2] The synthesis of 11(R)-HEPE has also been noted in marine diatoms like Thalassiosira rotula.[4]

-

-

Chemical Synthesis: Total synthesis provides an alternative route to produce these enantiomers. Methods like the Nagao–Fujita reaction and the Braun aldol reaction have been employed for the stereoselective synthesis of related hydroxy fatty acids, which can be adapted for 11-HEPE production.

Comparative Biological Activities and Quantitative Data

The biological effects of 11-HEPE enantiomers are distinct. While direct comparative studies on 11-HEPE are emerging, research on the analogous arachidonic acid-derived 11-hydroxyeicosatetraenoic acid (11-HETE) provides significant insight into the functional importance of the C11 stereocenter. A key study demonstrated that 11(S)-HETE and 11(R)-HETE induce cellular hypertrophy in cardiomyocytes in an enantioselective manner, with the (S)-enantiomer being significantly more potent.

Table 1: Comparative Effects of 11-HETE Enantiomers on Cardiac Hypertrophy Markers

| Hypertrophic Marker | Control | 11(R)-HETE (20 µM) | 11(S)-HETE (20 µM) |

| ANP (Gene Expression) | 100% | ~110% | ~331% |

| β-MHC (Gene Expression) | 100% | ~150% | ~599% |

| β/α-MHC Ratio | 100% | ~232% | ~207% |

| ACTA-1 (Gene Expression) | 100% | ~146% | ~382% |

| Cell Surface Area | 100% | ~120% | ~140% |

| CYP1B1 (Protein Level) | 100% | ~156% | ~186% |

| CYP4F2 (Protein Level) | 100% | ~126% | ~153% |

| CYP4A11 (Protein Level) | 100% | ~141% | ~152% * |

Data adapted from a study on 11-HETE in RL-14 cardiomyocytes; values are approximate percentages relative to the control. *Indicates a statistically significant increase compared to the control.

The data clearly indicates that while both enantiomers can induce hypertrophic and pro-inflammatory responses, 11(S)-HETE is a more potent activator of these pathways compared to 11(R)-HETE. This stereospecificity is also observed in their interaction with enzymes, where 11(S)-HETE causes a more significant allosteric activation of CYP1B1. Conversely, 11(R)-HEPE is often described as having anti-inflammatory properties.

Signaling Pathways

The differential effects of 11(S)-HEPE and 11(R)-HEPE stem from their distinct interactions with downstream signaling pathways.

Pro-Hypertrophic and Pro-Inflammatory Signaling (11(S)-HEPE)

11(S)-HEPE (and its analogue 11(S)-HETE) acts as a signaling molecule that can upregulate the expression of key cytochrome P450 enzymes involved in cardiovascular stress and inflammation, such as CYP1B1, CYP4F2, and CYP4A11. This upregulation contributes to the induction of cardiac hypertrophy, characterized by an increase in cell size and the expression of fetal genes like ANP and β-MHC.

Anti-Inflammatory and Resolution Signaling (11(R)-HEPE)

While the specific receptors for 11(R)-HEPE are not fully elucidated, other R-enantiomers of HEPE, such as 8(R)-HEPE, have been shown to exert beneficial effects by activating nuclear receptors. For instance, 8(R)-HEPE activates the Liver X Receptor (LXR), a key regulator of cholesterol metabolism and inflammation. Activation of LXR leads to the transcription of genes like ABCA1 and ABCG1, which promote cholesterol efflux and have anti-atherosclerotic effects. It is plausible that 11(R)-HEPE may engage similar anti-inflammatory pathways.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human fetal ventricular cardiomyocytes (e.g., RL-14 cell line).

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein extraction). Once cells reach 70-80% confluency, replace the medium with serum-free medium for 12-24 hours to synchronize the cells.

-

Enantiomer Addition: Treat cells with desired concentrations (e.g., 20 µM) of 11(S)-HEPE or 11(R)-HEPE dissolved in a suitable vehicle (e.g., ethanol). An equivalent volume of the vehicle should be added to control wells.

-

Incubation: Incubate for the desired time period (e.g., 24 hours) before harvesting for downstream analysis.

Gene Expression Analysis (RT-qPCR)

This workflow outlines the major steps for quantifying changes in gene expression.

Protein Level Analysis (Western Blot)

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CYP1B1, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Determination of Absolute Configuration (Modified Mosher's Method)

-

Esterification: React the purified HEPE enantiomer separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine or Et₃N) and a catalyst (e.g., DMAP) to form the (S)-MTPA and (R)-MTPA esters, respectively.

-

Purification: Purify the resulting diastereomeric esters using silica gel column chromatography.

-

NMR Analysis: Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

-

Configuration Assignment: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center (C11). For an (R)-configured alcohol, protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative Δδ values. The opposite is true for an (S)-configured alcohol. This spatial model allows for the unambiguous assignment of the absolute configuration.

Conclusion and Future Directions

The stereochemistry at the C11 position of HEPE is a critical determinant of its biological function. Evidence, particularly from the analogous 11-HETE, strongly suggests that 11(S)-HEPE is a potent activator of pro-hypertrophic and pro-inflammatory pathways, while 11(R)-HEPE is associated with anti-inflammatory and pro-resolving actions. This functional dichotomy presents both challenges and opportunities for drug development.

For researchers, the distinct activities of these enantiomers underscore the necessity of using stereochemically pure compounds in biological assays to avoid confounding results. For drug development professionals, the selective agonism or antagonism of pathways modulated by these lipids offers novel therapeutic targets. For example, inhibiting the synthesis or action of 11(S)-HEPE could be a strategy for treating certain cardiovascular diseases, whereas promoting the signaling of 11(R)-HEPE might be beneficial in resolving inflammation. Further research is required to fully delineate the specific receptors and downstream signaling cascades for each enantiomer, which will pave the way for the design of highly selective and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11(R)-HEPE (CHEBI:91264) [ebi.ac.uk]

Preliminary Research on the Physiological Effects of 11(S)-HEPE: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a preliminary overview of the physiological effects of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Due to the limited research specifically on the 11(S) isomer, this document synthesizes information on hydroxyeicosapentaenoic acids (HEPEs) as a class, with a focus on anti-inflammatory and metabolic roles, while highlighting the need for further investigation into the specific actions of 11(S)-HEPE.

Overview of 11(S)-HEPE

11-HEPE is a bioactive lipid mediator belonging to the eicosanoid family, which is generated from the oxidation of EPA.[1] It exists in two stereoisomeric forms: 11(S)-HEPE and 11(R)-HEPE.[1][2] While the biological activities of many eicosanoids are well-characterized, the specific physiological roles of 11(S)-HEPE remain largely undocumented.[2] Research into HEPEs as a group, however, suggests potential anti-inflammatory and metabolic regulatory functions.[3]

The biosynthesis of HEPEs can occur through both enzymatic pathways, involving lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes, and non-enzymatic autoxidation. Enzymatic production is typically stereoselective, whereas non-enzymatic oxidation results in racemic mixtures.

Physiological Effects

The direct physiological effects of 11(S)-HEPE are not well-defined in the current scientific literature. However, studies on mixtures of HEPE isomers, including 11-HEPE, provide preliminary insights into their potential functions.

Anti-inflammatory Properties: A mixture of HEPEs (including 5-, 9-, 11-, 12-, 15-, and 18-HEPE) has been shown to suppress the mRNA levels of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in palmitate-induced macrophages. This suggests a potential role for HEPEs, including 11-HEPE, in mitigating inflammatory responses. Other specific HEPE isomers, such as 12-HEPE and 15-HEPE, have also demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of neutrophil migration and the reduction of pro-inflammatory leukotrienes and cytokines.

Metabolic Regulation: The concentrations of several HEPEs, including 11-HEPE, have been observed to decrease in response to a high-fat diet and increase with ω-3 PUFA supplementation. This correlation suggests a potential involvement of these molecules in metabolic homeostasis. For instance, EPA supplementation in obese female mice led to an elevation of various HEPEs, which was associated with reduced fat mass and improved glucose homeostasis.

Quantitative Data

Specific quantitative data on the bioactivity of 11(S)-HEPE is scarce. The following table summarizes available quantitative information for HEPEs as a group or for related compounds.

| Compound/Mixture | Effect | Model System | Quantitative Data | Citation |

| HEPE Mixture (5-, 9-, 11-, 12-, 15-, 18-HEPE) | Suppression of palmitate-induced iNOS, TNFα, IL-1β, and IL-6 mRNA levels | Macrophages | Effective at 1 μM | |

| 15-HEPE | Inhibition of potato 5-LOX activity | Enzyme Assay | IC50 = 12 µM |

Experimental Protocols

Synthesis of 11(S)-HEPE: The chemical synthesis of specific HEPE isomers can be complex. One reported method for the synthesis of 3-(R)- and 3-(S)-HEPE involves a multi-step process starting from a protected ethyl ester, followed by a series of reactions including desilylation and hydrolysis to yield the final product. Similar stereoselective synthesis strategies would be required for 11(S)-HEPE. Biocatalytic production using recombinant E. coli expressing specific lipoxygenases has also been explored for producing various hydroxy fatty acids, including 11S-HEPE.

Analysis of HEPEs: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of eicosanoids in biological samples due to its high sensitivity and specificity. Chiral liquid chromatography is necessary to distinguish between different stereoisomers.

Signaling Pathways

The specific signaling pathways for 11(S)-HEPE have not been elucidated. Research on other HEPE isomers suggests potential involvement of nuclear receptors and enzyme inhibition. For example, 12-HEPE has been shown to act through PPARγ and RXRα signaling. 15-HEPE can inhibit 5-LOX and 12-LOX. Further research is needed to determine if 11(S)-HEPE utilizes similar or distinct pathways.

Visualizations

Biosynthesis of HEPEs from EPA

Caption: Biosynthesis pathways of HEPEs from EPA.

General Experimental Workflow for Investigating Anti-inflammatory Effects

Caption: Workflow for studying anti-inflammatory effects.

Conclusion and Future Directions

The physiological effects of 11(S)-HEPE are currently not well understood, with most of the available data being generalized from studies on mixtures of HEPE isomers. These studies suggest that HEPEs, as a class, possess anti-inflammatory and metabolic regulatory properties. However, the specific contribution and potency of the 11(S) isomer remain to be determined.

Future research should focus on:

-

Stereoselective synthesis and purification of 11(S)-HEPE to enable targeted studies.

-

In vitro and in vivo studies to elucidate the specific physiological effects of 11(S)-HEPE on inflammatory and metabolic pathways.

-

Identification of the specific receptors and signaling pathways through which 11(S)-HEPE exerts its effects.

-

Quantitative dose-response studies to determine the potency and efficacy of 11(S)-HEPE.

A deeper understanding of the biological activities of 11(S)-HEPE could open new avenues for the development of therapeutic agents for inflammatory and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Lipid Extraction of 11(S)-HEPE from Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 11(S)-HEPE is involved in various physiological processes, including the resolution of inflammation. Accurate and efficient extraction of 11(S)-HEPE from complex biological matrices, such as tissue homogenates, is critical for its quantification and the elucidation of its biological functions.

These application notes provide detailed protocols for three commonly used lipid extraction methods: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE). This document is intended to guide researchers in selecting and implementing the most suitable method for their specific research needs.

Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of 11(S)-HEPE. Below is a summary of the performance of the Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE) methods for the extraction of lipids, including eicosanoids, from tissue samples. While direct comparative data for 11(S)-HEPE is limited, the following table provides a general overview based on the extraction of various lipid classes.

| Feature | Folch Method | Bligh and Dyer Method | Solid-Phase Extraction (SPE) |

| Principle | Liquid-liquid extraction using a chloroform:methanol (2:1) solvent system to partition lipids from a tissue homogenate. | A modified liquid-liquid extraction using a lower solvent-to-sample ratio of chloroform:methanol:water. | Chromatographic separation based on the affinity of the analyte for a solid sorbent, allowing for selective elution. |

| Typical Recovery | Generally high for a broad range of lipids. For samples with >2% lipid content, the Folch method has been shown to yield a substantially higher amount of lipids compared to the Bligh and Dyer method[1]. A study on human skeletal muscle tissue reported an average recovery of 70.7% for various lipid components[2]. | Efficient for tissues with high water content, with a reported recovery of ≥95% for total lipids in some studies[3]. However, for samples with >2% lipid, it can underestimate lipid content by up to 50% compared to the Folch method[3][4]. One study reported an average recovery of 62.2% for various lipid components from human skeletal muscle. | High recovery for specific classes of lipids, such as eicosanoids. A specialized SPE protocol for pro-resolving mediators reports >85-95% recovery for deuterium-labeled internal standards. A validated SPE method for cannabinoids reported recoveries of ≥79.8%. A study on an oxidative damage biomarker reported recoveries of 95.3–103.8%. |

| Reproducibility (CV%) | Generally good. A study on mouse tissue lipidome found the Folch method to be optimum in terms of reproducibility for several tissue types. | Good, but can be affected by the lower solvent-to-sample ratio. | Generally high due to the controlled nature of the chromatographic separation. A validated SPE method for cannabinoids reported interday and intraday imprecision from 0.8 to 6.1% RSD. |

| Selectivity | Co-extracts a wide range of lipids. | Similar to the Folch method, co-extracts a broad range of lipids. | High selectivity for target analytes, leading to cleaner extracts. |

| Throughput | Moderate, can be laborious for large sample numbers. | Higher throughput than the Folch method due to reduced solvent volumes and fewer steps. | Can be automated for high-throughput applications. |

Experimental Protocols

Safety Precautions

Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chloroform is a suspected carcinogen and should be handled with extreme care.

Protocol 1: Modified Folch Method for 11(S)-HEPE Extraction

This protocol is a modification of the classic Folch method, optimized for the extraction of lipids from tissue homogenates.

Materials:

-

Tissue homogenate (e.g., 100 mg tissue in 1 mL of phosphate-buffered saline, PBS)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Conical glass centrifuge tubes with Teflon-lined caps

-

Homogenizer

-

Centrifuge

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Homogenization: To 1 g of tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a homogenizer. Homogenize for 2 minutes at room temperature.

-

Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes (4 mL for every 20 mL of solvent mixture) of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 rpm for 10 minutes at 4°C to separate the phases.

-

Collection of Lipid Layer: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase contains the lipids.

-

Solvent Evaporation: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or ethanol) for subsequent analysis.

Protocol 2: Bligh and Dyer Method for 11(S)-HEPE Extraction